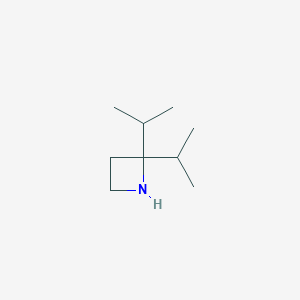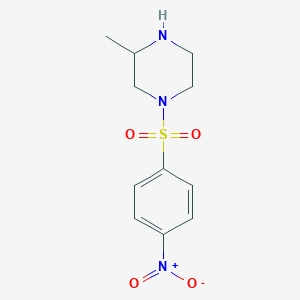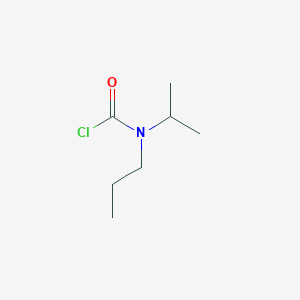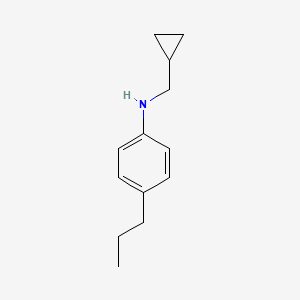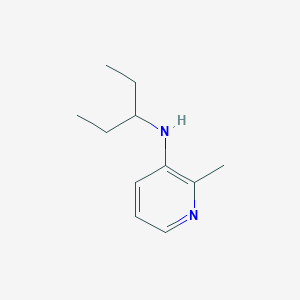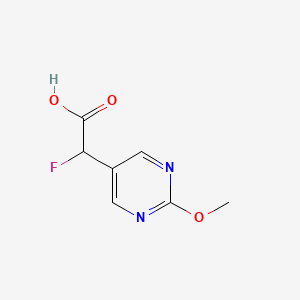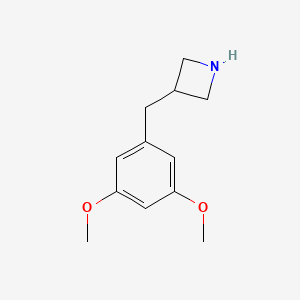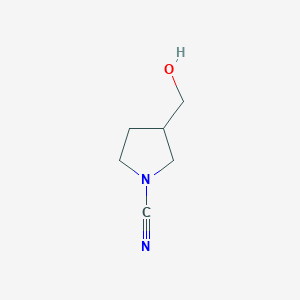
3-(Hydroxymethyl)pyrrolidine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)pyrrolidine-1-carbonitrile is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile typically involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Pyrrolidine, formaldehyde, hydrogen cyanide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)pyrrolidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)pyrrolidine-1-carbonitrile.
Reduction: Formation of 3-(Hydroxymethyl)pyrrolidine-1-amine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Hydroxymethyl)pyrrolidine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid ester group instead of a nitrile group.
Pyrrolidine-3-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a hydroxymethyl and nitrile group.
(S)-(+)-Pyrrolidine-3-carboxylic acid: Similar pyrrolidine ring structure with a carboxylic acid group.
Uniqueness
3-(Hydroxymethyl)pyrrolidine-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
3-(hydroxymethyl)pyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-5-8-2-1-6(3-8)4-9/h6,9H,1-4H2 |
InChIキー |
ZGEIVRSLUSDXIJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)

![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)
![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)

![3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13312127.png)
